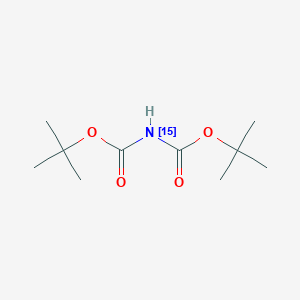

(Boc)2-15NH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Boc)2-15NH is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the field of synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Boc)2-15NH typically involves the reaction of tert-butyl chloroformate with an amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(Boc)2-15NH undergoes several types of chemical reactions, including:

Deprotection Reactions: The compound can be deprotected to release the free amine using acids such as trifluoroacetic acid or hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection.

Substitution: Strong bases and nucleophiles are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

(Boc)₂-15NH is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is favored for its stability under acidic conditions, allowing for selective deprotection when needed. The use of this compound facilitates the synthesis of peptides with specific isotopic labeling, which is crucial for studying protein structure and dynamics.

- Advantages :

- Provides excellent protection for amino groups.

- Allows for the introduction of 15N isotopes, enhancing NMR analysis.

- Synthesis Protocol :

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate molecular structures and dynamics. The incorporation of (Boc)₂-15NH into biomolecules allows researchers to perform advanced NMR experiments, such as heteronuclear single quantum coherence (HSQC), which provides insights into protein-ligand interactions.

- Case Study :

Drug Design and Development

The structural properties of (Boc)₂-15NH make it a valuable intermediate in drug design. Its ability to form stable complexes with various targets allows researchers to explore new therapeutic avenues.

- Applications in Drug Discovery :

- The compound can be utilized to develop inhibitors targeting specific enzymes or receptors by modifying its structure to enhance binding affinity and specificity.

- Crystallographic studies have shown that compounds incorporating (Boc)₂-15NH can provide critical information regarding drug-target interactions, aiding in the optimization of lead compounds .

Structural Biology

In structural biology, (Boc)₂-15NH serves as a tool for studying large molecular assemblies through X-ray crystallography. The ability to incorporate isotopes into proteins enables detailed analysis of their structure and function.

- Impact on Research :

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protects amino groups during synthesis | High stability and selective deprotection |

| NMR Spectroscopy | Enhances structural analysis through isotopic labeling | Improved tracking of molecular interactions |

| Drug Design | Intermediate for developing enzyme inhibitors | Facilitates optimization of lead compounds |

| Structural Biology | Used in X-ray crystallography for studying large complexes | Provides detailed structural insights |

Mecanismo De Acción

The primary mechanism of action for (Boc)2-15NH involves the protection of amine groups. The tert-butyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed under acidic conditions, releasing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl carbamate

- Di-tert-butyl dicarbonate

- N-tert-butoxycarbonyl-L-phenylalanine

Uniqueness

(Boc)2-15NH is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .

Actividad Biológica

(Boc)₂-15NH, a compound featuring two tert-butyloxycarbonyl (Boc) protecting groups on the amine, has garnered attention for its potential biological activities. This article reviews existing literature on the biological activity of (Boc)₂-15NH, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

(Boc)₂-15NH is characterized by the presence of two Boc groups that provide steric hindrance and protect the amine functionality. The structural formula can be represented as follows:

The Boc groups significantly influence the compound's reactivity and stability, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Boc)₂-15NH exhibit antimicrobial properties. For instance, certain derivatives have shown activity against Pseudomonas aeruginosa, reducing virulence factors such as motility and toxin production. These findings suggest that modifications in the structure of Boc-protected compounds can lead to enhanced antimicrobial activity, which could be explored further with (Boc)₂-15NH .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of the Boc groups plays a crucial role in modulating biological activity. For example, variations in the side chains attached to the nitrogen atom can significantly alter the compound's effectiveness against specific biological targets. A detailed analysis of various analogs demonstrated that even minor changes in structure could lead to substantial differences in potency .

Study 1: Inhibition of Bacterial Growth

A study evaluating a series of Boc-protected amino compounds found that certain derivatives exhibited IC50 values in the low micromolar range against bacterial strains. The results indicated that compounds with optimal steric configurations and electronic properties were most effective at inhibiting bacterial growth .

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| (Boc)₂-15NH | 2.28 | Pseudomonas aeruginosa |

| Analog A | 10 | Escherichia coli |

| Analog B | 19 | Staphylococcus aureus |

Study 2: Anticancer Activity

In another investigation, (Boc)₂-15NH derivatives were tested for anticancer activity. The results showed promising effects on cell proliferation inhibition in various cancer cell lines, with some analogs demonstrating enhanced activity compared to unprotected counterparts. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell survival .

The proposed mechanism by which (Boc)₂-15NH exerts its biological effects includes:

- Inhibition of Enzymatic Activity : Certain studies suggest that Boc-protected compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Alteration of Membrane Permeability : The hydrophobic nature of the Boc groups may influence membrane interactions, enhancing cellular uptake and subsequent biological activity.

Propiedades

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAQIUOFDMREBA-KHWBWMQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.